molecular formula C19H15F2N5O B3015594 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537662-05-8

2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3015594
CAS No.: 537662-05-8
M. Wt: 367.36
InChI Key: HIOSLKKWFNXVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H15F2N5O and its molecular weight is 367.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,7-bis(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O/c1-10-15(17(22)27)16(11-2-6-13(20)7-3-11)26-19(23-10)24-18(25-26)12-4-8-14(21)9-5-12/h2-9,16H,1H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOSLKKWFNXVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the triazolopyrimidine class, which has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique triazolo-pyrimidine scaffold that contributes to its biological activity. Its IUPAC name is this compound. The presence of fluorine atoms in the phenyl rings enhances its pharmacological properties by improving metabolic stability and bioavailability.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymes involved in cellular processes, leading to modulation of various biological pathways. For instance, it may act as an inhibitor of kinases or phosphatases involved in cancer cell proliferation and survival pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines by regulating cell cycle-related proteins and promoting G2/M phase arrest. For example:

  • Cell Lines Tested : MGC-803 (gastric cancer), MDA-MB-231 (breast cancer).
  • Mechanism : Suppression of ERK signaling pathway leading to cell cycle arrest and apoptosis induction.

Antiviral Activity

This compound has also demonstrated antiviral activity against a range of viruses. Studies have reported its effectiveness against influenza virus (IV) and other viral pathogens by inhibiting viral replication at non-toxic concentrations.

Activity Target Virus IC50 Value (µM) Assay Type
AntiviralInfluenza Virus12Plaque Reduction Assay
AntiviralHIV8ELISA

Enzyme Inhibition

The compound has been studied for its inhibition of alkaline phosphatase enzymes (h-TNAP and h-IAP), which are linked to various diseases including cancer and metabolic disorders.

Enzyme Inhibition (%) Concentration (µM)
h-TNAP8510
h-IAP7810

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Study on Anticancer Effects : A recent study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer.
  • Antiviral Efficacy : In a clinical trial setting, derivatives of this compound showed promise in reducing viral load in patients infected with influenza.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.